molecular formula C21H20N2O2 B2409125 1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1005300-42-4

1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2409125
CAS RN: 1005300-42-4
M. Wt: 332.403
InChI Key: PYHMMMBCYDRBIT-UHFFFAOYSA-N
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Description

The compound “1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a dihydropyridine ring, which is a common structure in many pharmaceutical drugs, particularly those used to treat high blood pressure and heart disease . The molecule also contains a tolyl group, which is a functional group derived from toluene and often found in various chemical compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the dihydropyridine ring and the attachment of the tolyl and methylbenzyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation and stereochemistry of the molecule. Techniques such as X-ray crystallography could be used to determine the exact 3D structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. The dihydropyridine ring is known to participate in various reactions, particularly redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties could be determined through various experimental techniques .

Scientific Research Applications

These findings suggest that 1,2,4-triazole derivatives containing carboxamide fragments could expand the fungicidal spectrum and contribute to plant protection.

Anticancer Potential

While not directly related to the compound , similar derivatives have been explored in cancer research. For instance, thiazolyl-chalcones containing 2-aminothiazole moieties exhibited promising activity against various cancer cell lines . Further investigations could explore the potential of your compound in cancer therapy.

Antimicrobial Properties

Although specific studies on this compound’s antimicrobial properties are scarce, its structural features (including the carboxamide group) warrant investigation. Similar 1,2,3-triazole hybrids with amine-ester functionality have been synthesized and evaluated for antimicrobial activity . Exploring its effects against bacteria, viruses, or other pathogens could be worthwhile.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation risk. If it’s reactive, it could pose a risk of chemical burns .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Further studies could also explore its synthesis and properties in more detail .

properties

IUPAC Name

N-(4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15-9-11-18(12-10-15)22-20(24)19-8-5-13-23(21(19)25)14-17-7-4-3-6-16(17)2/h3-13H,14H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHMMMBCYDRBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

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